Ethanolamine oleate

Catalog No.
S536010
CAS No.
2272-11-9
M.F
C18H34O2.C2H7NO
C20H41NO3
M. Wt
343.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethanolamine oleate

CAS Number

2272-11-9

Product Name

Ethanolamine oleate

IUPAC Name

2-aminoethanol;(Z)-octadec-9-enoic acid

Molecular Formula

C18H34O2.C2H7NO
C20H41NO3

Molecular Weight

343.5 g/mol

InChI

InChI=1S/C18H34O2.C2H7NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;3-1-2-4/h9-10H,2-8,11-17H2,1H3,(H,19,20);4H,1-3H2/b10-9-;

InChI Key

KGWDUNBJIMUFAP-KVVVOXFISA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)O.C(CO)N

Solubility

Soluble in DMSO

Synonyms

Monoethanolamine Oleate; Ethamolin; FO-611; FO 611; FO611; brand name: Ethamolin.

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)O.C(CO)N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O.C(CO)N

Description

The exact mass of the compound Ethanolamine oleate is 343.3086 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Pharmaceutical Preparations - Solutions - Pharmaceutical Solutions - Sclerosing Solutions - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Ethanolamine oleate is a chemical compound formed by the reaction of ethanolamine and oleic acid. It is classified as a mild sclerosing agent, primarily used in medical applications for the treatment of esophageal varices, particularly in cases of recent bleeding episodes. The compound appears as a clear, pale yellow to straw-colored solution and has an empirical formula of C20H41NO3C_{20}H_{41}NO_{3}, with a molecular weight of approximately 343.55 g/mol .

Ethanolamine oleate is synthesized through the reaction between ethanolamine, a basic amine, and oleic acid, a long-chain fatty acid. This reaction results in the formation of a salt-like compound, which exhibits properties of both fatty acids and amines. The primary reaction can be summarized as follows:

Ethanolamine+Oleic AcidEthanolamine Oleate\text{Ethanolamine}+\text{Oleic Acid}\rightarrow \text{Ethanolamine Oleate}

This reaction leads to the formation of an ionic liquid characterized by its deliquescent nature, which allows it to absorb moisture from the environment .

Ethanolamine oleate exhibits significant biological activity as a sclerosing agent. Upon injection, it irritates the intimal endothelium of blood vessels, inducing a sterile inflammatory response that can lead to fibrosis and potential occlusion of veins. The oleic acid component is particularly responsible for this inflammatory response, which may also activate coagulation pathways in vivo . Studies indicate that ethanolamine may inhibit fibrin clot formation by chelating calcium ions, suggesting that its procoagulant effects are not prominent .

The synthesis of ethanolamine oleate typically involves a straightforward acid-base reaction between oleic acid and ethanolamine. The process can be optimized under controlled conditions to ensure complete conversion and high purity of the product. Some methods include:

  • Direct Neutralization: Mixing stoichiometric amounts of ethanolamine and oleic acid at elevated temperatures until complete dissolution occurs.
  • Solvent-Assisted Synthesis: Using solvents to facilitate the reaction and enhance product yield.
  • Continuous Flow Synthesis: Employing modern techniques such as microreactors for efficient production on an industrial scale .

Ethanolamine oleate is primarily used in medical settings for:

  • Sclerotherapy: Treatment of esophageal varices to prevent rebleeding by inducing localized sclerosis.
  • Antivaricose Therapy: Used topically for varicosities, promoting closure of abnormal veins .
  • Research: Investigated for its potential applications in other therapeutic areas due to its unique properties as a sclerosing agent .

Ethanolamine oleate shares similarities with several other compounds used in sclerotherapy and related applications. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaPrimary UseUnique Features
Sodium MorrhuateC18H37NaO3SSclerotherapy for varicesHigher risk of allergic reactions; more potent sclerosing effect
Sodium Tetradecyl SulfateC14H30NaO4SVaricose vein treatmentAssociated with more severe side effects
Ethanolamine OleateC20H41NO3Esophageal varices treatmentLower risk of allergic reactions; dual role in inflammation
PolidocanolC18H37O3SclerotherapyNon-ionic surfactant; less irritating than traditional agents

Ethanolamine oleate's unique combination of properties—its milder inflammatory response and lower allergenic potential—distinguishes it from these alternatives, making it a preferred choice in certain clinical scenarios .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Liquid
Liquid; [ECHA REACH Registrations]

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

343.30864417 g/mol

Monoisotopic Mass

343.30864417 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

U4RY8MRX7C

GHS Hazard Statements

Aggregated GHS information provided by 188 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 42 of 188 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 146 of 188 companies with hazard statement code(s):;
H302 (17.81%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (15.75%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (84.25%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of patients with esophageal varices that have recently bled, to prevent rebleeding.

Pharmacology

When injected intravenously, ethanolamine oleate acts primarily by irritation of the intimal endothelium of the vein and produces a sterile dose-related inflammatory response. This results in fibrosis and possible occlusion of the vein. Ethanolamine oleate also rapidly diffuses through the venous wall and produces a dose-related extravascular inflammatory reaction.
Ethanolamine Oleate is a synthetic preparation of oleic acid and ethanolamine, a first generation monoethanolamine with sclerotherapeutic activity. Ethanolamine oleate causes an acute, dose-related inflammatory reaction of the intimal endothelium of the vein. This leads to scarring at the inner wall of the veins and possible occlusion of the veins. The oleic acid component may also transiently activate coagulation and fibrinolytic systems through the release of tissue factor and activation of Hageman factor.

MeSH Pharmacological Classification

Sclerosing Solutions

ATC Code

C - Cardiovascular system
C05 - Vasoprotectives
C05B - Antivaricose therapy
C05BB - Sclerosing agents for local injection
C05BB01 - Monoethanolamine oleate

Mechanism of Action

The oleic acid component of ethanolamine oleate is responsible for the inflammatory response, and may also activate coagulation in vivo by release of tissue factor and activation of Hageman factor. The ethanolamine component, however, may inhibit fibrin clot formation by chelating calcium, so that a procoagulant action of ethanolamine oleate has not been demonstrated.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

2272-11-9

Absorption Distribution and Excretion

After injection into an esophageal varix, ethanolamine oleate is cleared from the injection site within five minutes via the portal vein. Some of the medication also flows into the azygos vein through the periesophageal vein if more than 20 mL is injected.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

Paint and Coating Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
9-Octadecenoic acid (9Z)-, compd. with 2-aminoethanol (1:1): ACTIVE

Dates

Modify: 2024-02-18
1: Hiraoka K, Mota De Queiroz A, Aparecida Marinho S, Costa Pereira AA, Costa Hanemann JA. Sclerotherapy with monoethanolamine oleate in benign oral vascular lesions. Minerva Stomatol. 2012 Jan-Feb;61(1-2):31-6. PubMed PMID: 22274308.
2: PACCA ML. [Antihyaluronidase activity of monoethanolamine oleate]. Boll Soc Ital Biol Sper. 1951 Mar-Apr;27(4):576-9. Undetermined Language. PubMed PMID: 14869471.
3: Yamamoto K, Sakaguchi H, Anai H, Tanaka T, Morimoto K, Kichikawa K, Uchida H. Sclerotherapy for simple cysts with use of ethanolamine oleate: preliminary experience. Cardiovasc Intervent Radiol. 2005 Nov-Dec;28(6):751-5. PubMed PMID: 16132390.
4: Meirelles-Santos JO, Carvalho AF Jr, Callejas-Neto F, Magna LA, Yamanaka A, Zeitune JM, Brandalise NA, Ferraz JG. Absolute ethanol and 5% ethanolamine oleate are comparable for sclerotherapy of esophageal varices. Gastrointest Endosc. 2000 May;51(5):573-6. PubMed PMID: 10805844.
5: Gomes CC, Gomez RS, do Carmo MA, Castro WH, Gala-García A, Mesquita RA. Mucosal varicosities: case report treated with monoethanolamine oleate. Med Oral Patol Oral Cir Bucal. 2006 Jan 1;11(1):E44-6. English, Spanish. PubMed PMID: 16388293.
6: VOIGT J. [Allergy to varex (monoethanolamine oleate)]. Ugeskr Laeger. 1954 Mar 25;116(12):452-7. Undetermined Language. PubMed PMID: 13169341.
7: Yoshida T, Hayashi N, Nishimura S, Itoh T, Kawahara K, Okita K, Okazaki Y, Takemoto T. Mechanism of action of ethanolamine oleate used in injection sclerotherapy with special emphasis on the bronze varices. J Gastroenterol Hepatol. 1989;4 Suppl 1:173-5. PubMed PMID: 2519043.
8: Kitano S, Iso Y, Koyanagi N, Higashi H, Sugimachi K. Ethanolamine oleate is superior to polidocanol (aethoxysklerol) for endoscopic injection sclerotherapy of esophageal varices: a prospective randomized trial. Hepatogastroenterology. 1987 Feb;34(1):19-23. PubMed PMID: 3552917.
9: Oho K, Iwao T, Sumino M, Toyonaga A, Tanikawa K. Ethanolamine oleate versus butyl cyanoacrylate for bleeding gastric varices: a nonrandomized study. Endoscopy. 1995 Jun;27(5):349-54. PubMed PMID: 7588347.
10: Johann AC, Aguiar MC, do Carmo MA, Gomez RS, Castro WH, Mesquita RA. Sclerotherapy of benign oral vascular lesion with ethanolamine oleate: an open clinical trial with 30 lesions. Oral Surg Oral Med Oral Pathol Oral Radiol Endod. 2005 Nov;100(5):579-84. PubMed PMID: 16243243.
11: Matsumoto K, Nakanishi H, Seike T, Koizumi Y, Mihara K, Kubo Y. Treatment of pyogenic granuloma with a sclerosing agent. Dermatol Surg. 2001 Jun;27(6):521-3. PubMed PMID: 11442586.
12: Nakaoka R, Das K, Kudo M, Chung H, Innoue T. Percutaneous aspiration and ethanolamine oleate sclerotherapy for sustained resolution of symptomatic polycystic liver disease: an initial experience. AJR Am J Roentgenol. 2009 Dec;193(6):1540-5. doi: 10.2214/AJR.08.1681. PubMed PMID: 19933645.
13: Tammela TL, Hellström PA, Mattila SI, Ottelin PJ, Malinen LJ, Mäkäräinen HP. Ethanolamine oleate sclerotherapy for hydroceles and spermatoceles: a survey of 158 patients with ultrasound followup. J Urol. 1992 Jun;147(6):1551-3. PubMed PMID: 1593687.
14: Miyamoto M, Oka M, Izumiya T, Nagaoka T, Ishihara Y, Ueda K, Enomoto S, Yanaoka K, Arii K, Tamai H, Shimizu Y, Ichinose M. Nonparasitic solitary giant hepatic cyst causing obstructive jaundice was successfully treated with monoethanolamine oleate. Intern Med. 2006;45(9):621-5. Epub 2006 Jun 1. Review. PubMed PMID: 16755093.
15: Miyoshi H, Ohshiba S, Matsumoto A, Takada K, Umegaki E, Hirata I. Haptoglobin prevents renal dysfunction associated with intravariceal infusion of ethanolamine oleate. Am J Gastroenterol. 1991 Nov;86(11):1638-41. PubMed PMID: 1951242.

Explore Compound Types